2,2'-{Benzene-1,4-diylbis[(2-oxoethane-2,1-diyl)sulfanediyl]}bis[6-(2-methylpropyl)pyridine-3-carbonitrile]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({2-[4-(2-{[3-CYANO-6-(2-METHYLPROPYL)PYRIDIN-2-YL]SULFANYL}ACETYL)PHENYL]-2-OXOETHYL}SULFANYL)-6-(2-METHYLPROPYL)PYRIDINE-3-CARBONITRILE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as cyano, pyridine, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[4-(2-{[3-CYANO-6-(2-METHYLPROPYL)PYRIDIN-2-YL]SULFANYL}ACETYL)PHENYL]-2-OXOETHYL}SULFANYL)-6-(2-METHYLPROPYL)PYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of the pyridine derivative, followed by the introduction of the cyano and sulfanyl groups through nucleophilic substitution reactions. The final step involves the coupling of the intermediate compounds under controlled conditions to form the target molecule.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-({2-[4-(2-{[3-CYANO-6-(2-METHYLPROPYL)PYRIDIN-2-YL]SULFANYL}ACETYL)PHENYL]-2-OXOETHYL}SULFANYL)-6-(2-METHYLPROPYL)PYRIDINE-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted pyridine derivatives.
Scientific Research Applications
2-({2-[4-(2-{[3-CYANO-6-(2-METHYLPROPYL)PYRIDIN-2-YL]SULFANYL}ACETYL)PHENYL]-2-OXOETHYL}SULFANYL)-6-(2-METHYLPROPYL)PYRIDINE-3-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-({2-[4-(2-{[3-CYANO-6-(2-METHYLPROPYL)PYRIDIN-2-YL]SULFANYL}ACETYL)PHENYL]-2-OXOETHYL}SULFANYL)-6-(2-METHYLPROPYL)PYRIDINE-3-CARBONITRILE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, contributing to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Tris(2-cyanoethyl)nitromethane: Shares the cyano group but differs in overall structure and functional groups.
2-CYANO-2-PROPYL N-(3-CHLOROPHENYL)CARBAMATE: Contains a cyano group and a carbamate moiety, differing in its core structure.
Uniqueness
2-({2-[4-(2-{[3-CYANO-6-(2-METHYLPROPYL)PYRIDIN-2-YL]SULFANYL}ACETYL)PHENYL]-2-OXOETHYL}SULFANYL)-6-(2-METHYLPROPYL)PYRIDINE-3-CARBONITRILE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C30H30N4O2S2 |
---|---|
Molecular Weight |
542.7 g/mol |
IUPAC Name |
2-[2-[4-[2-[3-cyano-6-(2-methylpropyl)pyridin-2-yl]sulfanylacetyl]phenyl]-2-oxoethyl]sulfanyl-6-(2-methylpropyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C30H30N4O2S2/c1-19(2)13-25-11-9-23(15-31)29(33-25)37-17-27(35)21-5-7-22(8-6-21)28(36)18-38-30-24(16-32)10-12-26(34-30)14-20(3)4/h5-12,19-20H,13-14,17-18H2,1-4H3 |
InChI Key |
YQPQLQSXGXWKFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=C(C=C1)C#N)SCC(=O)C2=CC=C(C=C2)C(=O)CSC3=C(C=CC(=N3)CC(C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.